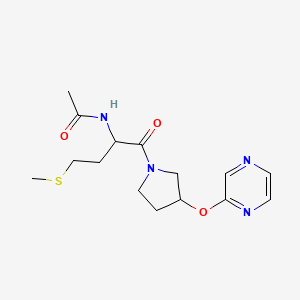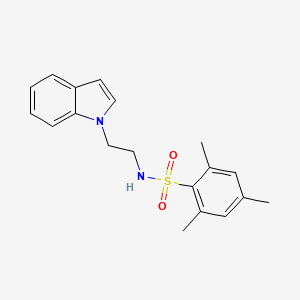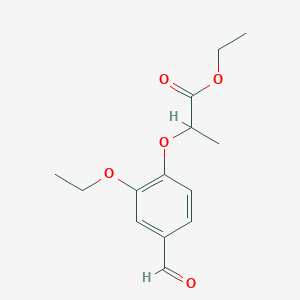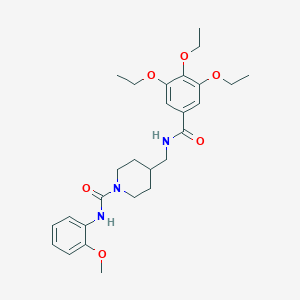
N-(4-(methylthio)-1-oxo-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex acetamides and related compounds typically involves multi-step processes, including condensation, cyclization, and functional group transformations. For instance, a study by Melekhina et al. (2019) describes a one-pot synthesis method for substituted pyrrolo[3,4-b]pyridine-4,5-diones, showcasing a technique that could potentially be applied or adapted for the synthesis of N-(4-(methylthio)-1-oxo-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide. This method demonstrates the utility of primary amines in the condensation with acetamides to yield dihydropyrrolone derivatives, a process that might be relevant for creating structurally similar compounds (Melekhina et al., 2019).
Molecular Structure Analysis
The molecular structure of complex acetamides can be elucidated through various spectroscopic techniques, including NMR, IR, and mass spectrometry, as well as X-ray crystallography. Lukose et al. (2015) conducted a comprehensive study on 2-phenyl-N-(pyrazin-2-yl)acetamide, employing DFT calculations alongside experimental methods to investigate the optimized molecular structure and vibrational frequencies. Their approach provides a framework for analyzing the molecular structure of similar compounds, highlighting the importance of theoretical and experimental harmony in understanding chemical entities' structural nuances (Lukose et al., 2015).
Chemical Reactions and Properties
The reactivity and chemical behavior of acetamides depend on their functional groups and molecular structure. Research by Prezent et al. (2016) on methyl (5-oxopyrazol-3-yl)acetate N,S-ketene acetal as a new building block for constructing pyrazolo[4,3-c]pyridines unveils reactions that could be relevant to the synthesis and modification of this compound. Their work illustrates how heterocyclic ketene acetals can be utilized in synthesizing pyrazolo[4,3-c]pyridin-3-ones, shedding light on potential pathways for generating and modifying similar compounds (Prezent et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding a compound's behavior in different environments. The study on crystal structures of substituted acetamides by Narayana et al. (2016) emphasizes the role of hydrogen bonding in defining the crystalline arrangements and physical properties of acetamides. Their findings on 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide reveal how intermolecular interactions influence the solid-state architecture, which can inform the physical properties analysis of related compounds (Narayana et al., 2016).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with biological targets, are fundamental for assessing a compound's utility and potential applications. Although specific data on this compound is not available, studies on related compounds offer insights into their chemical behavior. For example, the work by Umar et al. (2019) on 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as acetylcholinesterase inhibitors highlights the potential of certain acetamides in modulating biological pathways. Such studies provide a foundation for exploring the chemical properties of similar molecules and their interactions with biological targets (Umar et al., 2019).
科学的研究の応用
Synthesis of Heterocyclic Compounds
This chemical serves as a precursor in the synthesis of polysubstituted pyridines, which are crucial for developing compounds with potential antimicrobial, antifungal, and various other biological activities. The ability to derive complex bicyclic and tricyclic systems from it underscores its utility in creating new molecules with unique structures and functions (Abu-Shanab et al., 1994).
Antimicrobial Agents Synthesis
Research has demonstrated the effectiveness of derivatives synthesized from this compound as antimicrobial agents. These derivatives, through various synthetic pathways, yield compounds that exhibit comparable activities to known antibiotics such as streptomycin and fusidic acid, highlighting their potential in addressing resistance issues and developing new treatment options (Hossan et al., 2012).
Coordination Chemistry and Antioxidant Activity
The compound's derivatives have been utilized in coordination chemistry to synthesize novel Co(II) and Cu(II) complexes. These complexes, characterized by various spectroscopic methods, demonstrate significant antioxidant activities. Their structural and functional analyses contribute to our understanding of the relationship between molecular architecture and biological activity, offering insights into designing metal-based drugs or antioxidants (Chkirate et al., 2019).
Neuropharmacological Applications
Compounds synthesized using this chemical have been investigated for their neuropharmacological properties. For instance, oxiracetam, a derivative, has been shown to improve learning and memory in animals with chronic cerebral impairment, indicating its potential therapeutic applications for cognitive disorders related to aging, cerebrovascular lesions, and congenital microencephaly (Banfi & Dorigotti, 1986).
特性
IUPAC Name |
N-[4-methylsulfanyl-1-oxo-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)butan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-11(20)18-13(4-8-23-2)15(21)19-7-3-12(10-19)22-14-9-16-5-6-17-14/h5-6,9,12-13H,3-4,7-8,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYTZAGVOJVBEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCC(C1)OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2496765.png)



![4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2496773.png)
![2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2496774.png)
![5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2496775.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2496779.png)
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2496780.png)



![Ethyl 2-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2496787.png)